molecular formula C20H18 B1511354 4',5'-dimethyl-1,1':2',1''-terphenyl

4',5'-dimethyl-1,1':2',1''-terphenyl

Cat. No.: B1511354
M. Wt: 258.4 g/mol
InChI Key: BLBZZPCIIHJPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4',5'-dimethyl-1,1'2',1''-terphenyl: is an organic compound with the molecular formula C20H18 It is a derivative of benzene, where two methyl groups and two phenyl groups are substituted at the 1,2 and 4,5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 4',5'-dimethyl-1,1':2',1''-terphenyl can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4',5'-dimethyl-1,1':2',1''-terphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products:

Mechanism of Action

The mechanism of action of 4',5'-dimethyl-1,1':2',1''-terphenyl involves its interaction with various molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where it acts as a nucleophile, attacking electrophilic centers on other molecules . This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

  • 1,4-Dimethyl-2,5-diphenylbenzene
  • 2,5-Dimethyl-1,4-diphenylbenzene
  • 1,2,4,5-Tetramethylbenzene

Comparison: 4',5'-dimethyl-1,1':2',1''-terphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity in electrophilic aromatic substitution reactions and possess distinct electronic and steric effects .

Properties

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

1,2-dimethyl-4,5-diphenylbenzene

InChI

InChI=1S/C20H18/c1-15-13-19(17-9-5-3-6-10-17)20(14-16(15)2)18-11-7-4-8-12-18/h3-14H,1-2H3

InChI Key

BLBZZPCIIHJPDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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